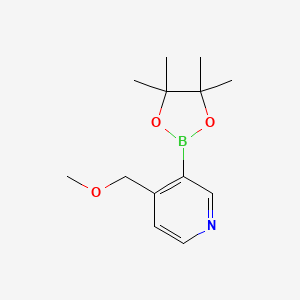![molecular formula C10H20N2O2 B13907934 tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate: is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of carbamic acid and features a tert-butyl group, an amino group, and a cyclopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of organic solvents and bases, along with controlled reaction conditions, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various halides or other electrophiles, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a protective group for amino acids in peptide synthesis .
Industry: In the industrial sector, tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate is used in the production of various chemical intermediates and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The amino group can participate in hydrogen bonding and other interactions, while the cyclopropyl group adds rigidity to the molecule .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are desired .
By understanding the synthesis, reactions, applications, and mechanisms of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
YXKXVKFAISFJPS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C1CC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


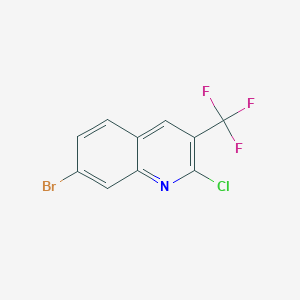
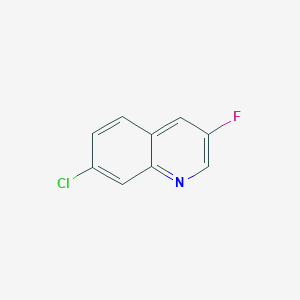
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
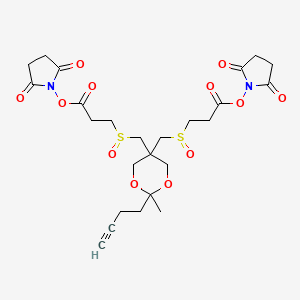


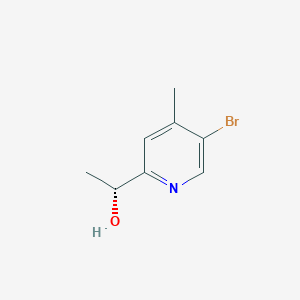
![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
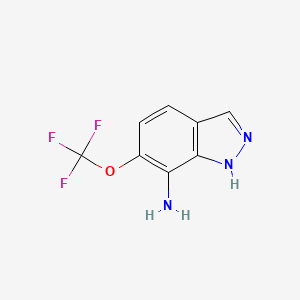

![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)
